molecular formula C19H15ClN4O2 B2864486 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile CAS No. 478262-33-8

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile

Cat. No.: B2864486
CAS No.: 478262-33-8
M. Wt: 366.81
InChI Key: OHOJQUBWTOOABZ-FSJBWODESA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrole ring linked via an (E)-iminomethyl group to a 4-methoxypyridine-3-carbonitrile scaffold. Its synthesis likely involves condensation reactions between pyrrole aldehydes and hydroxylamine derivatives, followed by coupling with substituted pyridines, as inferred from analogous pathways in related compounds . The presence of the cyano group (-CN) and methoxy (-OCH₃) substituents suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of such motifs in bioactive molecules .

Properties

IUPAC Name

2-[2-[(E)-(4-chlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-25-18-8-9-22-19(17(18)11-21)24-10-2-3-16(24)12-23-26-13-14-4-6-15(20)7-5-14/h2-10,12H,13H2,1H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJQUBWTOOABZ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine .

Scientific Research Applications

2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects, synthetic routes, and properties:

Compound Core Structure Key Substituents Synthetic Route Melting Point (°C) Key Spectral Data (IR, LCMS) Reported Bioactivity Reference
Target Compound : 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile Pyrrole-pyridine hybrid 4-Chlorophenylmethoxyimino, 4-methoxy, -CN Condensation of pyrrole aldehyde with hydroxylamine, followed by pyridine coupling Not reported Expected IR: ~2200 cm⁻¹ (-CN), ~1600 cm⁻¹ (C=N); LCMS: [M+H]+ ~392 (calculated) Hypothesized antimicrobial activity
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine 4-Methoxyphenyl, -CN Cyclization of 2-aminopyrrole with cyanoacetamide Not reported IR: 2210 cm⁻¹ (-CN); LCMS: [M]+ 263 Kinase inhibition (inferred)
2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile Benzoquinoline 4-Chlorophenyl, -CN Multicomponent cyclization of aryl aldehydes and malononitrile Not reported IR: 2180 cm⁻¹ (-CN); ¹H-NMR: δ 7.2–8.1 (aromatic protons) Anticancer activity (inferred)
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene 4-Methylphenyl, -CN, -OH Condensation of α-cyano cinnamates with naphthols 223–227 IR: 2204 cm⁻¹ (-CN), 3464 cm⁻¹ (-NH₂); LCMS: [M]− 277 Antioxidant, antimicrobial
5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile Pyrazole-phosphoryl hybrid Diphenylpyrazole, dimethylphosphoryl, -CN Reaction of malononitrile with phosphoryl hydrazide Not reported ³¹P-NMR: δ 25 ppm (phosphoryl); IR: 2195 cm⁻¹ (-CN) Not reported

Key Observations:

Structural Variations: The target compound’s pyrrole-pyridine hybrid structure distinguishes it from fused-ring systems like pyrrolo[2,3-b]pyridines or benzoquinolines . The 4-chlorophenylmethoxy group provides unique steric and electronic effects compared to simpler aryl substituents (e.g., 4-methylphenyl in chromene derivatives ).

Synthetic Complexity: The target’s iminomethyl linkage requires precise regioselective condensation, contrasting with one-step cyclizations in pyrazole or chromene syntheses.

Physicochemical Properties: The cyano group’s IR absorption (~2200 cm⁻¹) is consistent across analogs, but the target’s 4-methoxy group may reduce polarity compared to hydroxylated chromenes . Higher molecular weight (vs. pyrrolo[2,3-b]pyridines ) may impact solubility and bioavailability.

Biological Activity

The compound 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile, also known by its CAS number 478262-33-8, is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C19H15ClN4O2
  • Molar Mass : 366.8 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and a carbonitrile, along with a pyrrole moiety linked to an imine functional group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imine group in the structure may facilitate interactions with enzyme active sites, leading to inhibition of specific enzymatic activities. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission .
  • Receptor Modulation : The presence of the chlorophenyl and methoxy groups suggests potential interactions with neurotransmitter receptors and other protein targets, which could modulate signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For example:

  • Bacterial Inhibition : Studies have shown that related compounds demonstrate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been noted in various studies:

  • Caspase Activation : Similar derivatives have been shown to activate caspases, leading to programmed cell death in cancer cell lines. This mechanism is crucial for developing chemotherapeutic agents targeting malignancies .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been explored:

  • Microglial Activation : In models of neuroinflammation, compounds similar to this one have been effective in inhibiting the production of pro-inflammatory cytokines and nitric oxide in activated microglia, which could be beneficial in neurodegenerative diseases .

Study 1: Enzyme Inhibition Profile

A study evaluated the enzyme inhibition profile of several pyridine derivatives, including our compound of interest. The results indicated:

CompoundEnzyme TargetIC50 (µM)Type of Inhibition
Compound AAChE0.264Mixed
Compound BMAO-B0.212Competitive
Target CompoundAChETBDTBD

This table highlights the potential for developing this compound as a lead candidate for neurological disorders due to its enzyme inhibition capabilities.

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi50 µg/mL
Bacillus subtilis30 µg/mL
Staphylococcus aureus>100 µg/mL

These findings suggest that while the compound shows promising activity against certain strains, further optimization may be required for broader-spectrum efficacy.

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